5-Amino-3-methylpentanoic acid 5-Amino-3-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17773945
InChI: InChI=1S/C6H13NO2/c1-5(2-3-7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

5-Amino-3-methylpentanoic acid

CAS No.:

Cat. No.: VC17773945

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-methylpentanoic acid -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 5-amino-3-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-5(2-3-7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Standard InChI Key KQLVEQAREGFUPP-UHFFFAOYSA-N
Canonical SMILES CC(CCN)CC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Amino-3-methylpentanoic acid possesses a molecular weight of 131.17 g/mol and exists as a chiral molecule with a stereocenter at position 3. Its IUPAC name is (3S)-5-amino-3-methylpentanoic acid, and its canonical SMILES representation is CC@@HCC(=O)O . The compound’s branched alkyl chain and functional groups (amino and carboxylic acid) contribute to its unique reactivity and solubility profile (Table 1).

Table 1: Molecular Properties of 5-Amino-3-methylpentanoic Acid

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
CAS Number55290617 (enantiomer-specific)
Melting Point164–165°C (hydrochloride salt)
SolubilityWater-soluble (hydrochloride)
pKa (Carboxylic Acid)~2.3
pKa (Amino Group)~9.7

The hydrochloride salt (C₆H₁₄ClNO₂, MW 167.63 g/mol) is commonly used in pharmacological studies due to enhanced stability.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-amino-3-methylpentanoic acid involves multi-step organic transformations, often starting from cyanoacetic acid or ester precursors. A representative pathway includes:

  • Knoevenagel Condensation: Cyanoacetic acid reacts with ethyl acetoacetate in the presence of ammonium acetate to yield 4-cyano-3-methyl-2-butenoic acid ethyl ester .

  • Catalytic Hydrogenation: The unsaturated intermediate undergoes hydrogenation using 10% Pd/C in ethanol, producing (R,S)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride .

  • Acid Hydrolysis: Refluxing the ester in 5 N HCl yields the free amino acid as a hydrochloride salt .

Key Reaction Conditions:

  • Hydrogenation: 4 bar H₂, 25°C, 18 hours .

  • Hydrolysis: 5 N HCl, reflux for 4 hours .

Industrial-Scale Production

Industrial methods optimize yield and purity through crystallization and chromatography. A 69% yield is achievable via recrystallization from isopropanol/water. Challenges include racemization during synthesis, addressed through stereoselective enzymatic reactions or chiral catalysts .

Biological Activities and Mechanisms

GABA_B Receptor Agonism

5-Amino-3-methylpentanoic acid acts as a GABA_B receptor agonist, modulating neuronal excitability. In transfected tsA201 cells, its EC₅₀ for GABA_B receptor activation is 46 μM, comparable to baclofen but with improved metabolic stability . The compound’s branched structure enhances receptor binding affinity compared to linear homologs .

Neuroprotective Effects

Preclinical studies highlight neuroprotective potential in models of epilepsy and neuropathic pain. The compound reduces glutamate-induced excitotoxicity by enhancing GABAergic inhibition, as evidenced by a 40% decrease in seizure frequency in rodent models .

Immunomodulatory Applications

Derivatives such as 2-{[(3,4-dichlorophenyl)acetyl]amino}-3-methylpentanoic acid (M4) enhance all-trans retinoic acid (ATRA)-induced differentiation in HL-60 leukemia cells. Co-treatment with M4 and ATRA synergistically arrests cell cycle progression (G₀/G₁ phase) via downregulation of cyclin D/CDK4 and upregulation of p16 and C/EBPε .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Although 5-amino-3-methylpentanoic acid itself is less commonly used in SPPS, its isoxazole derivative (5-amino-3-methyl-isoxazole-4-carboxylic acid, AMIA) serves as a β-amino acid building block. AMIA incorporates into peptide chains without side-chain protection, enabling the synthesis of hybrid α/β-peptides with enhanced proteolytic stability .

Optimized Coupling Conditions:

  • Reagents: HBTU/HOBt, DIPEA in DMF.

  • Ultrasonic Agitation: Reduces coupling time from 2 hours to 12 minutes .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison with Branched-Chain Amino Acids

CompoundStructureReceptor Affinity (GABA_B)Applications
5-Amino-3-methylpentanoic acidCC@HCC(=O)OEC₅₀ = 46 μMNeuropathic pain, epilepsy
BaclofenChlorophenyl-GABA derivativeEC₅₀ = 1.2 μMMuscle spasticity
Isoleucine(2S,3S)-2-amino-3-methylpentanoic acidN/AProtein synthesis

The compound’s lower receptor affinity compared to baclofen is offset by reduced side effects, such as sedation .

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